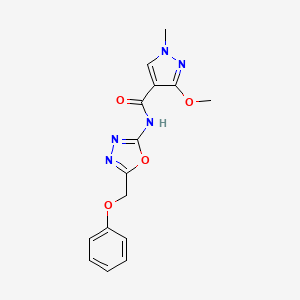
3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C15H15N5O4, with a molecular weight of 329.316 g/mol. Its structure includes a pyrazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O4 |
| Molecular Weight | 329.316 g/mol |
| IUPAC Name | 3-methoxy-1-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-4-carboxamide |
Anticancer Potential
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this scaffold can inhibit various cancer cell lines by targeting critical signaling pathways. In particular, recent studies have shown that derivatives of oxadiazoles exhibit significant cytotoxicity against lung cancer cells by inhibiting the STAT3 signaling pathway .
Mechanisms of Action:
- Inhibition of STAT3: The compound may function as a STAT3 inhibitor, which is crucial in many cancers due to its role in promoting cell survival and proliferation.
- Targeting Enzymes: Oxadiazole derivatives have been found to interact with enzymes like thymidylate synthase and histone deacetylases (HDAC), contributing to their antiproliferative effects .
Study 1: Anticancer Efficacy
A study evaluated several oxadiazole derivatives for their anticancer efficacy. Among them, compounds similar to this compound demonstrated IC50 values in the low micromolar range against lung cancer cell lines. These findings suggest that structural modifications can enhance the biological activity of oxadiazole derivatives .
Study 2: Mechanism-Based Approaches
Another review highlighted the mechanisms through which oxadiazoles exert their anticancer effects. The study emphasized the importance of structural modifications that allow these compounds to selectively inhibit key cellular pathways involved in tumor growth and survival .
Research Findings
Recent literature has compiled various studies that report on the bioactivity of oxadiazole derivatives:
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-8-11(14(19-20)22-2)13(21)16-15-18-17-12(24-15)9-23-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXHMRGHMVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














